molecular formula C30H27NO6 B11135472 Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11135472
M. Wt: 497.5 g/mol
InChI Key: SFCLSCIHOGNHML-UHFFFAOYSA-N
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Description

METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE is a complex organic compound that belongs to the class of chromeno-pyrrol derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrol core with various substituents such as methoxyphenyl, dimethyl, and benzoate groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrrol core: This step involves the cyclization of appropriate starting materials under specific conditions to form the chromeno-pyrrol skeleton.

    Introduction of substituents: The methoxyphenyl, dimethyl, and benzoate groups are introduced through various substitution reactions. These reactions often require the use of reagents such as sodium borohydride (NaBH4) for reduction and catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings or other parts of the molecule.

Scientific Research Applications

METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE can be compared with other similar compounds, such as:

    4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.

    2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, but with different substituents and a distinct core structure.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl): This compound has a similar chromeno core but differs in the specific substituents and their positions.

The uniqueness of METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 4-[2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C30H27NO6/c1-17-15-23-24(16-18(17)2)37-28-25(27(23)32)26(20-7-9-21(10-8-20)30(34)36-4)31(29(28)33)14-13-19-5-11-22(35-3)12-6-19/h5-12,15-16,26H,13-14H2,1-4H3

InChI Key

SFCLSCIHOGNHML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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